molecular formula C22H16FN3O3 B11305512 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide

Cat. No.: B11305512
M. Wt: 389.4 g/mol
InChI Key: WHPHOXBFBQBPOW-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide typically involves multiple steps One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a fluorophenyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The presence of the fluorophenyl and oxadiazole groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
  • 2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide

Uniqueness

Compared to similar compounds, N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide stands out due to its unique combination of the 1,2,4-oxadiazole ring and the methoxybenzamide moiety. This combination enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C22H16FN3O3/c1-28-17-6-4-5-15(13-17)21(27)24-19-8-3-2-7-18(19)22-25-20(26-29-22)14-9-11-16(23)12-10-14/h2-13H,1H3,(H,24,27)

InChI Key

WHPHOXBFBQBPOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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